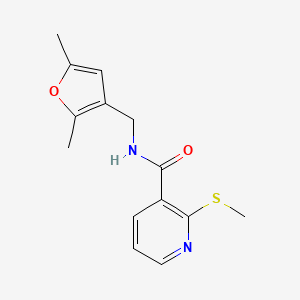![molecular formula C21H24N4O3 B2982643 N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide CAS No. 1797260-76-4](/img/structure/B2982643.png)
N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a furan ring, a triazole ring, and an amide linkage . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods are often used for structural elucidation of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the furan ring might undergo electrophilic substitution, and the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a furan ring could contribute to its aromaticity and potentially its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of related 1,2,4-triazole derivatives has been a subject of interest due to their potential biological activities. For instance, a study conducted by Sokmen et al. (2014) focused on the synthesis of new 1,2,4-triazole Schiff base and amine derivatives, which were evaluated for their antibacterial, antiurease, and antioxidant activities. These compounds showed significant antiurease and antioxidant effects, indicating their potential in therapeutic applications (B. B. Sokmen et al., 2014).
Antiallergic Properties
In another study, Georgiev et al. (1987) synthesized a series of compounds related to the furan-3-carboxamides, which demonstrated potent antiallergic activity. This highlights the potential application of such compounds in developing new antiallergic agents (V. Georgiev et al., 1987).
Anticonvulsant and Neuroprotective Effects
The exploration of N-(substituted benzothiazol-2-yl)amides for their anticonvulsant and neuroprotective effects has revealed promising leads. A study by Hassan et al. (2012) identified compounds within this class that exhibited significant anticonvulsant activity and neuroprotective effect, suggesting their utility in addressing neurological disorders (M. Hassan et al., 2012).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of 1,3,4-oxadiazole derivatives have shown remarkable antibacterial and antifungal activities. Research by Jafari et al. (2017) into these compounds has opened up possibilities for developing new antimicrobial agents, especially against resistant strains (E. Jafari et al., 2017).
Antiplasmodial Activities
Compounds derived from N-acylated furazans have shown activity against different strains of Plasmodium falciparum, as indicated by Hermann et al. (2021). This research contributes to the search for effective anti-malarial agents, demonstrating the potential of such compounds in combating malaria (Theresa Hermann et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-17(15-7-4-3-5-8-15)20(26)22-12-13-24-21(27)25(16-10-11-16)19(23-24)18-9-6-14-28-18/h3-9,14,16-17H,2,10-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYLGXJGVWNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
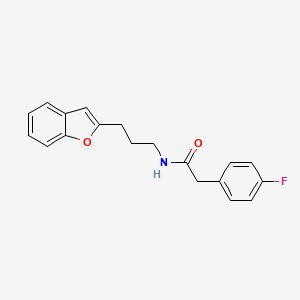
![7-{2-[(4-Chlorophenyl)methoxy]benzoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2982563.png)



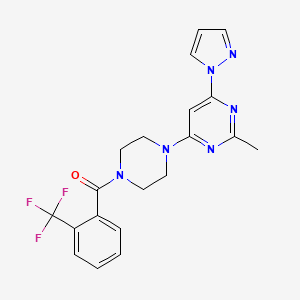
![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

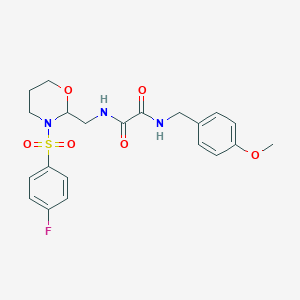
![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)
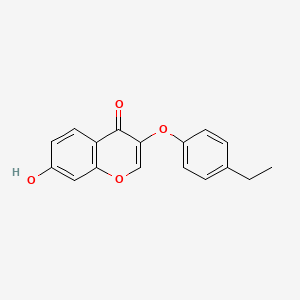
![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)
